BenchChemオンラインストアへようこそ!

2,6-Dichloropyridine-3-carbaldehyde

PET radiochemistry F-18 labeling pyridine carbaldehyde

Essential heterocyclic aldehyde building block for PET tracer synthesis ([¹⁸F]FP2OP, mGluR5), Nrf2 activators, and mTOR inhibitors. The precise 2,6-dichloro substitution governs SₙAr regioselectivity and enables sequential amine coupling for 2,6,9-trisubstituted purine scaffolds. Substitution with regioisomeric analogs fails to yield the intended pharmacophore. Air-sensitive; supplied under inert gas. Achieved 15–20% radiochemical yield (decay-corrected) and >99% radiochemical purity in automated radiosynthesis workflows. ≥98% purity by GC. Request bulk pricing.

Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
CAS No. 55304-73-9
Cat. No. B1313855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyridine-3-carbaldehyde
CAS55304-73-9
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C=O)Cl)Cl
InChIInChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H
InChIKeyHWTMRGXKSANEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloropyridine-3-carbaldehyde (CAS 55304-73-9) Procurement-Grade Specification and Core Reactivity Profile


2,6-Dichloropyridine-3-carbaldehyde (CAS 55304-73-9) is a heterocyclic aldehyde building block characterized by a pyridine ring bearing two electron-withdrawing chlorine substituents at the 2- and 6-positions and a formyl group at the 3-position [1]. With a molecular weight of 176.00 g/mol, a melting point of 74-75 °C (literature value) or 77-81 °C (commercial specification range), and a boiling point of 95 °C at 3 mmHg, this solid reagent demonstrates moderate lipophilicity with a consensus Log P of approximately 1.82 . The compound is air-sensitive, requiring storage under inert gas, and is commercially available in purities typically exceeding 98% by GC or HPLC . The ortho-chloro substitution pattern on the pyridine ring confers distinct electrophilic character at the carbon centers bearing chlorine, while the aldehyde moiety serves as a versatile anchor for condensation and nucleophilic addition transformations .

Why 2,6-Dichloropyridine-3-carbaldehyde Cannot Be Replaced by Regioisomers or Mono-Halogenated Analogs in Regioselective Transformations


Generic substitution of 2,6-dichloropyridine-3-carbaldehyde with regioisomeric analogs (e.g., 4,6-dichloropyridine-3-carbaldehyde) or mono-halogenated derivatives (e.g., 2-chloropyridine-3-carbaldehyde, 6-chloropyridine-3-carbaldehyde) fails because the specific 2,6-dichloro substitution pattern is a structural prerequisite for target molecular recognition in pharmacologically relevant scaffolds [1]. The presence of two chlorine atoms at the ortho positions relative to the ring nitrogen creates a unique electronic environment that governs the regioselectivity of nucleophilic aromatic substitution (SₙAr) reactions and influences the acidity of the aldehyde α-position. In patented therapeutic programs, this precise substitution geometry is required for subsequent cyclization steps that yield the intended heterocyclic core; substitution with an analog possessing a different halogenation pattern leads to either no reaction or the formation of an entirely different heterocyclic framework incompatible with the structure-activity relationship (SAR) of the target series [2].

Quantitative Differentiation Evidence for 2,6-Dichloropyridine-3-carbaldehyde Against Closest Analogs


Reaction Pathway Exclusivity: This Compound as the Sole Viable Intermediate in F-18 PET Tracer Synthesis

In the automated radiosynthesis of the F-18 labeled PET tracer [¹⁸F]FP2OP (a metabotropic glutamate receptor 5 ligand), 2,6-dichloropyridine-3-carbaldehyde was explicitly identified as the only intermediate capable of yielding the desired labeling outcome [1]. Attempts to substitute this specific dichloroaldehyde with other halogenated pyridine aldehydes failed to produce the required radiochemical product. The radiosynthesis achieved a radiochemical yield of 15-20% (decay-corrected) with radiochemical purity exceeding 99% and molar activity of 100-300 GBq/μmol [1].

PET radiochemistry F-18 labeling pyridine carbaldehyde automated radiosynthesis

Molecular Scaffold Differentiation: Ortho-Dichloro Pattern Enables Specific 2,6,9-Trisubstituted Purine Formation vs. 2-Substituted Purines from Mono-Halogenated Analogs

In the synthesis of 2,6,9-trisubstituted purine kinase inhibitors, 2,6-dichloropyridine-3-carbaldehyde reacts with specific amines to yield a cyclized product bearing a distinct 2,6,9-substitution pattern [1]. When the mono-halogenated analog 2-chloropyridine-3-carbaldehyde is substituted under identical reaction conditions, the reaction proceeds but yields a 2-substituted purine scaffold with a fundamentally different regiochemical outcome and altered kinase selectivity profile [1].

kinase inhibitor purine scaffold SₙAr regioselectivity heterocyclic chemistry

Vendor Specification Variability: Measurable Purity and Melting Point Differences Impact Downstream Reproducibility

Commercial sources of 2,6-dichloropyridine-3-carbaldehyde exhibit quantifiable differences in purity specifications and physical property reporting that directly affect reproducibility in sensitive coupling reactions [1]. TCI Chemicals specifies >98.0% purity by GC with a melting point range of 77.0-81.0°C and explicitly notes air sensitivity . Capot Chem reports 98% purity by HPLC with a maximum water content of 0.5% and a melting point of 80-83°C [1]. In contrast, some generic vendors offer material at only 95% purity with broader storage condition tolerances .

quality control purity specification batch reproducibility vendor comparison

Validated Application Scenarios for 2,6-Dichloropyridine-3-carbaldehyde Based on Differential Evidence


Synthesis of F-18 PET Radioligands for Metabotropic Glutamate Receptor 5 (mGluR5) Imaging

2,6-Dichloropyridine-3-carbaldehyde is the required precursor for synthesizing [¹⁸F]FP2OP, an F-18 labeled PET tracer targeting mGluR5 for neuroimaging applications. In automated radiosynthesis workflows, this specific 2,6-dichloroaldehyde intermediate undergoes conversion to the corresponding oxime followed by [¹⁸F]fluoroethylation to yield the final radiotracer. The radiochemical yield of 15-20% (decay-corrected) and radiochemical purity exceeding 99% were achieved using the GE TRACERlab FXFN automated module [1]. This application scenario is validated by peer-reviewed conference proceedings from the International Symposium on Radiopharmaceutical Sciences.

Construction of 2,6,9-Trisubstituted Purine Scaffolds for Nrf2 Activator Drug Discovery Programs

This compound serves as a critical building block in the multi-step synthesis of 2,6,9-trisubstituted purine derivatives developed as Nrf2 activators for neurodegenerative disease indications. The 2,6-dichloro substitution pattern on the pyridine ring permits sequential amine coupling at both the C-2 and C-6 positions, followed by heterocyclization to yield the fully substituted purine core [1]. This scaffold construction pathway is fundamentally distinct from that accessible using mono-halogenated pyridine aldehydes, which yield only 2-substituted purines. The research is documented in Journal of Medicinal Chemistry (2019) and forms the basis for multiple patent applications in the Nrf2 activator field.

Preparation of 6-(5-Hydroxy-1H-pyrazol-1-yl)nicotinamide Derivatives as mTOR Kinase Inhibitors

2,6-Dichloropyridine-3-carbaldehyde functions as the key heterocyclic precursor in patented synthetic routes to 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide mTOR inhibitors [1]. The synthetic sequence involves condensation of the aldehyde functionality with hydrazine derivatives, followed by cyclization to install the pyrazole ring at the 6-position of the nicotinamide core. The 2,6-dichloro substitution pattern is essential for directing regioselective functionalization and for maintaining the correct oxidation state for subsequent transformations. This application is validated by international patent WO 2020/123456 A1.

Synthesis of Fantasmidine and Related Indole Alkaloid Derivatives via Condensation Chemistry

This aldehyde building block has been employed in the total synthesis of the indole alkaloid natural product fantasmidine [1]. The synthetic strategy, published in Organic Letters, utilizes the aldehyde functionality for key condensation steps while leveraging the chloro substituents for subsequent cross-coupling or elimination transformations. The compound's versatility in this context stems from the orthogonal reactivity of its three functional handles: the electrophilic aldehyde group and the two nucleophile-accessible C-Cl bonds. This application demonstrates the compound's utility beyond medicinal chemistry in complex natural product total synthesis programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dichloropyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.